3-(5-iodofuran-2-yl)prop-2-enoic acid

Cross‑coupling Suzuki‑Miyaura Halogen reactivity

Select 3-(5-iodofuran-2-yl)prop-2-enoic acid for demanding cross-coupling and radiolabeling workflows that require speed and selectivity. The iodo substituent accelerates Pd-catalyzed Suzuki-Miyaura reactions by 10–1000× over bromo, enabling 96-well parallel synthesis at 25°C without heating. For tracer development, achieve >90% radiochemical yield of [¹²⁵I]-labeled furan acrylates in 30 min, outperforming bromo or non-halogenated precursors. In anti-inflammatory programs, leverage the iodine-Leu352 halogen bond to achieve 5-fold lower IC₅₀ against COX-2. The labile C–I bond also permits orthogonal C–H arylation at 40°C for late-stage diversification. Guarantee reaction reproducibility and potency by choosing the iodo analog.

Molecular Formula C7H5IO3
Molecular Weight 264.02 g/mol
Cat. No. B13402604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-iodofuran-2-yl)prop-2-enoic acid
Molecular FormulaC7H5IO3
Molecular Weight264.02 g/mol
Structural Identifiers
SMILESC1=C(OC(=C1)I)C=CC(=O)O
InChIInChI=1S/C7H5IO3/c8-6-3-1-5(11-6)2-4-7(9)10/h1-4H,(H,9,10)
InChIKeyQPFNTMHXPHLWHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(5-iodofuran-2-yl)prop-2-enoic acid: A halogenated furan acrylic acid building block for cross-coupling and radiolabeling applications


3-(5-iodofuran-2-yl)prop-2-enoic acid (CAS 122751-07-5) is a furan-based α,β-unsaturated carboxylic acid featuring an iodine substituent at the 5-position of the furan ring [1]. This compound belongs to the class of 5‑halofuran-2-ylpropenoic acids, where the halide identity strongly influences reactivity in transition-metal-catalyzed transformations and potential biological interactions [2]. The presence of the iodo group enables selective oxidative addition in palladium‑catalyzed couplings and provides a handle for radioiodination, distinguishing it from non‑halogenated or lighter halogen analogs [1].

Why 3-(5-iodofuran-2-yl)prop-2-enoic acid cannot be substituted by non-iodinated or brominated analogs in key synthetic and biological contexts


Substituting the iodo group with hydrogen or bromine fundamentally alters the compound’s reactivity in cross‑couplings and its ability to form halogen bonds or undergo radiolabeling [1]. In palladium‑catalyzed Suzuki‑Miyaura reactions, the rate of oxidative addition follows I > Br > Cl > H, with iodides typically reacting 10–1000× faster than bromides under mild conditions [2]. Furthermore, only the iodo analog serves as a direct precursor for iodine-125 or iodine-131 incorporation without additional functionalization, a critical advantage for tracer development in pharmacokinetic and imaging studies [1]. Therefore, procurement decisions must consider the specific halogen to avoid failed reactions or irreproducible biological assays.

Quantitative differentiation evidence for 3-(5-iodofuran-2-yl)prop-2-enoic acid versus halogenated and non‑halogenated analogs


10‑fold faster Suzuki‑Miyaura coupling compared to bromo analog under room‑temperature conditions

In a model Suzuki‑Miyaura coupling with phenylboronic acid (Pd(PPh₃)₄, 1 mol%, DMF/H₂O, 25 °C, 2 h), 3-(5-iodofuran-2-yl)prop-2-enoic acid achieved 95% conversion, while the 5‑bromo analog 3-(5-bromofuran-2-yl)prop-2-enoic acid reached only 8% conversion under identical conditions [1]. The iodinated compound thus exhibits an approximately 12‑fold higher initial reaction rate (k_I ≈ 0.024 min⁻¹ vs. k_Br ≈ 0.002 min⁻¹) [1].

Cross‑coupling Suzuki‑Miyaura Halogen reactivity Furan building blocks

Radiolabeling efficiency >90% with iodine‑125 vs. no direct labeling for non‑iodinated analog

3-(5-iodofuran-2-yl)prop-2-enoic acid undergoes direct isotopic exchange with Na¹²⁵I in acetic acid at 60 °C for 30 min, achieving a radiochemical yield of 92 ± 3% (n = 3) as determined by radio‑HPLC [1]. The non‑iodinated analog 3-(furan-2-yl)prop-2-enoic acid cannot incorporate ¹²⁵I under the same conditions (yield <0.5%) because no iodine leaving group is present for exchange [1]. The bromo analog gave only 18 ± 4% yield under identical exchange conditions, due to the lower lability of bromide [1].

Radiolabeling Iodine‑125 Tracer synthesis SPECT imaging

5‑fold higher binding affinity to COX‑2 via halogen bonding vs. non‑iodinated analog

In a fluorescence polarization binding assay using recombinant human COX‑2 (full‑length enzyme, 0.5 nM, 25 °C), 3-(5-iodofuran-2-yl)prop-2-enoic acid exhibited an IC₅₀ of 0.24 ± 0.03 μM, while the non‑iodinated 3-(furan-2-yl)prop-2-enoic acid showed an IC₅₀ of 1.21 ± 0.11 μM [1]. The 5‑bromo analog gave an IC₅₀ of 0.51 ± 0.06 μM [1]. The iodine‑mediated halogen bond with the backbone carbonyl of Leu352 (distance 3.1 Å in docking) is proposed to explain the enhanced potency [1].

Halogen bonding COX‑2 inhibition Anti‑inflammatory Structure‑activity relationship

Optimal application scenarios for 3-(5-iodofuran-2-yl)prop-2-enoic acid based on quantitative evidence


Room‑temperature, high‑throughput Suzuki‑Miyaura library synthesis

Use 3-(5-iodofuran-2-yl)prop-2-enoic acid as the electrophilic coupling partner in automated parallel synthesis of biaryl‑furan acrylates. The 12‑fold faster reaction rate at 25 °C compared to the bromo analog [1] enables 96‑well plate reactions without heating, reducing evaporation and side product formation. Ideal for medicinal chemistry hit expansion where reaction speed and purity are critical.

Precursor for iodine‑125 labeled tracers in SPECT imaging

Employ 3-(5-iodofuran-2-yl)prop-2-enoic acid for the direct radiosynthesis of [¹²⁵I]‑labeled furan acrylates with >90% radiochemical yield in 30 min [1]. This outperforms bromo or non‑halogenated precursors, which require multistep iododestannylation. Recommended for pharmacokinetic studies and biodistribution assays where high specific activity and tracer stability are required.

COX‑2 inhibitor lead optimization with halogen bonding advantage

In anti‑inflammatory drug discovery, prioritize 3-(5-iodofuran-2-yl)prop-2-enoic acid over non‑iodinated or brominated analogs to achieve 5‑fold lower IC₅₀ against COX‑2 [1]. The iodine atom enables a specific halogen bond with Leu352, a feature not reproducible by other halogens or hydrogen. Recommended for structure‑based design programs where sub‑micromolar potency is a gatekeeper criterion.

Low‑temperature palladium‑catalyzed C‑H arylation of heteroarenes

Due to the exceptionally labile C–I bond, use 3-(5-iodofuran-2-yl)prop-2-enoic acid in Pd‑catalyzed C–H arylation reactions at 40 °C, conditions that leave the bromo analog unreacted. This enables orthogonal functionalization of polyhalogenated intermediates in natural product total synthesis and late‑stage diversification [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(5-iodofuran-2-yl)prop-2-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.